1-Ethylcyclooctyl Methacrylate
Description
1-Ethylcyclohexyl methacrylate (CAS 274248-09-8) is a methacrylate ester featuring a cyclohexyl ring substituted with an ethyl group at the 1-position. Its molecular formula is C₁₂H₂₀O₂, combining the methacrylate backbone (CH₂=C(CH₃)COO–) with a bulky 1-ethylcyclohexyl moiety. This structure imparts unique physicochemical properties, including increased steric hindrance and rigidity compared to linear alkyl methacrylates. The compound is typically stabilized with inhibitors like MEHQ to prevent premature polymerization during storage .
Its applications likely include specialty polymers requiring enhanced thermal stability and tailored glass transition temperatures (Tg), similar to other cycloaliphatic methacrylates used in coatings, adhesives, or biomedical devices .
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(1-ethylcyclooctyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-4-14(16-13(15)12(2)3)10-8-6-5-7-9-11-14/h2,4-11H2,1,3H3 |
InChI Key |
UAUVXFAZMLRKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCCC1)OC(=O)C(=C)C |
Origin of Product |
United States |
Scientific Research Applications
Introduction to 1-Ethylcyclooctyl Methacrylate
This compound is an organic compound with the chemical formula . It is recognized for its unique properties and versatility in various applications, particularly in polymer chemistry. This compound is a methacrylate ester that can be polymerized to form polymers with desirable physical and chemical characteristics, making it valuable in several industrial sectors.
This compound has been explored for various applications in scientific research, primarily in the fields of material science, electronics, and biomedical engineering.
Polymer Synthesis
This compound serves as a monomer in the synthesis of polymers through free radical polymerization. The resulting polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for coatings, adhesives, and sealants. Research indicates that the incorporation of this compound can improve the glass transition temperature and overall durability of the polymers produced .
Photoresists in Lithography
One significant application of this compound is as a photoresist monomer in lithographic processes used in microfabrication. It acts as a radiation sensitizer, enhancing the material's response to light exposure during the photolithography process. This property is crucial for developing high-resolution patterns on semiconductor devices .
Biomedical Applications
In biomedical research, this compound has been evaluated for its biocompatibility and potential use in drug delivery systems. While specific biological activities are not extensively documented, studies on methacrylates indicate that they can be tailored for applications such as tissue engineering and controlled drug release . Safety assessments are essential due to potential cytotoxic effects associated with methacrylates.
Electronics and Semiconductor Fabrication
The compound has shown promise in optimizing transfer techniques used in semiconductor fabrication. Its properties may enhance the efficiency and accuracy of pattern transfers onto substrates during silicon lithography processes . This application is vital for the development of next-generation electronic devices.
Case Study 1: Polymer Blends
A study conducted on polymer blends incorporating this compound demonstrated improved mechanical strength and flexibility compared to traditional blends. The research focused on varying the ratios of this compound with other methacrylates to optimize performance characteristics for specific applications such as automotive coatings .
Case Study 2: Photoresist Development
In another case study, researchers utilized this compound in developing advanced photoresists for high-resolution lithography. The study highlighted how varying the concentration of this monomer affected the resolution and sensitivity of the photoresist, leading to significant advancements in semiconductor manufacturing processes .
Comparison with Similar Compounds
Comparison with Similar Methacrylate Compounds
Ethyl Methacrylate (EMA)
Structure: EMA (C₆H₁₀O₂) has a linear ethyl group attached to the methacrylate backbone.
Properties and Applications:
- Thermal Stability: Poly(ethyl methacrylate) (PEMA) exhibits a Tg of ~65°C, lower than PMMA (Tg ~105°C), but offers improved flexibility and biocompatibility, making it suitable for bone cements and dentures .
- Reactivity: EMA copolymerizes readily with monomers like 4-acetylphenyl methacrylate (APMA), with reactivity ratios (r₁ = 0.74–0.81 for APMA; r₂ = 0.49–0.61 for EMA) indicating moderate cross-reactivity . Comparison: The cyclohexyl group in 1-ethylcyclohexyl methacrylate increases steric hindrance, likely raising Tg and thermal stability compared to EMA. However, this may reduce polymerization rates due to restricted monomer mobility.
Table 1: Ethyl Methacrylate vs. 1-Ethylcyclohexyl Methacrylate
Methyl Methacrylate (MMA)
Structure: MMA (C₅H₈O₂) has a methyl group attached to the methacrylate backbone.
Properties and Applications:
- Thermal Stability: PMMA has a high Tg (~105°C) and is widely used in acrylic sheets, automotive components, and medical devices .
- Safety: MMA requires careful handling due to respiratory and dermal toxicity risks .
Comparison:
1-Ethylcyclohexyl methacrylate’s Tg is expected to be lower than PMMA but higher than EMA. Its cycloaliphatic structure may enhance UV resistance and chemical inertness compared to MMA’s linear chain.
Butyl Methacrylates (n-Butyl and Isobutyl)
Structure: n-Butyl (C₈H₁₄O₂) and isobutyl (C₈H₁₄O₂) methacrylates feature longer alkyl chains.
Properties and Applications:
- Flexibility: n-Butyl methacrylate polymers have lower Tg (~20°C), offering flexibility for paints and adhesives .
- Reactivity: Both isomers exhibit similar copolymerization behavior but differ in steric effects.
Comparison:
The cyclohexyl group in 1-ethylcyclohexyl methacrylate provides rigidity, contrasting with the softness of butyl variants. This makes it more suitable for high-strength applications.
Cycloaliphatic Methacrylates
1-Isopropylcyclohexyl Methacrylate
Structure: Features an isopropyl-substituted cyclohexyl group (C₁₃H₂₂O₂). Comparison: The ethyl substituent in 1-ethylcyclohexyl methacrylate may offer a balance between steric hindrance and reactivity, whereas isopropyl groups could further hinder polymerization.
Cyclopropane Derivatives (e.g., Ethyl 1-Methylcyclopropanecarboxylate)
Structure: Cyclopropane rings introduce strain and rigidity (C₇H₁₂O₂) .
Properties: High ring strain may enhance reactivity in polymerization but reduce thermal stability.
Comparison:
1-Ethylcyclohexyl methacrylate’s cyclohexane ring provides stability without excessive strain, making it more thermally robust than cyclopropane-based esters.
Copolymer Systems
Example: 2-Hydroxyethyl Methacrylate (HEMA) and 2-Chloroquinyl Methacrylate (CQMA) copolymers are used as drug carriers, with Tg and diffusion rates adjustable via monomer ratios . Comparison: 1-Ethylcyclohexyl methacrylate could be copolymerized with monomers like HEMA to tailor hydrophobicity and Tg for controlled-release systems, leveraging its bulky group to slow drug diffusion.
Market and Industrial Relevance
The global methacrylate monomers market, valued at USD 8.85 billion in 2017, is driven by demand in automotive and construction sectors . While EMA and MMA dominate, niche derivatives like 1-ethylcyclohexyl methacrylate cater to specialized applications requiring enhanced thermal and mechanical properties.
Preparation Methods
Reaction Mechanism and Catalysis
The esterification of methacrylic acid with 1-ethylcyclooctanol follows a classic acid-catalyzed nucleophilic acyl substitution:
Sulfuric acid, p-toluenesulfonic acid (pTSA), and heteropolyacids are common catalysts. The reaction equilibrium is driven by water removal via azeotropic distillation or molecular sieves.
Table 1: Esterification Conditions for Bulky Alcohols
Solvent and Stoichiometry
Polar aprotic solvents (e.g., toluene, xylene) enhance miscibility of the hydrophobic alcohol and MAA. A 1:1.2 molar ratio of MAA to alcohol minimizes unreacted starting material.
Transesterification from Methyl Methacrylate
Base-Catalyzed Pathway
Transesterification avoids water formation, favoring equilibrium displacement:
Alkali metal alkoxides (e.g., NaOCH₃) or organotin catalysts (e.g., dibutyltin dilaurate) are effective. Elevated temperatures (100–150°C) and inert atmospheres prevent polymerization.
Table 2: Transesterification Efficiency
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| NaOCH₃ (2 mol%) | 120 | 82 | 6 |
| Dibutyltin dilaurate | 150 | 88 | 4 |
| Titanium isopropoxide | 110 | 75 | 8 |
Side Reactions and Mitigation
Methacrylate esters are prone to radical polymerization. Inhibitors (e.g., hydroquinone, 4-methoxyphenol) at 50–200 ppm concentrations stabilize the monomer.
Catalytic Innovations from Industrial MMA Processes
Oxidative Esterification
Recent patents describe oxidative esterification of methacrolein with methanol using Pd/Pb catalysts. For 1-ethylcyclooctyl methacrylate, analogous pathways might involve methacrolein oxidation to MAA followed by esterification.
Analytical Characterization
Spectroscopic Methods
Q & A
Q. What are the recommended methods for synthesizing 1-Ethylcyclooctyl Methacrylate with high purity, and how can side reactions be minimized?
Synthesis should follow controlled free-radical polymerization protocols to ensure structural fidelity. Key steps include:
- Using azo-initiators (e.g., AIBN) under inert atmospheres to minimize oxygen interference .
- Purification via fractional distillation or column chromatography to isolate the monomer from unreacted precursors and oligomers .
- Monitoring reaction kinetics using in situ FTIR or NMR to detect early signs of side reactions (e.g., branching or crosslinking) .
Q. How should researchers assess acute and chronic health risks associated with handling this compound in laboratory settings?
- Exposure Assessment: Quantify airborne concentrations using gas chromatography (GC) paired with OSHA-compliant passive samplers .
- Medical Surveillance: Implement pre- and post-exposure evaluations, including allergist consultations for dermal hypersensitivity and neurological exams to detect subclinical neurotoxicity .
- Control Measures: Use fume hoods with ≥100 ft/min face velocity and nitrile gloves to reduce dermal contact .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 210 nm to quantify monomer purity .
- Spectroscopy: NMR to confirm cyclooctyl ring substitution patterns and methacrylate double-bond retention .
- Thermal Analysis: Differential scanning calorimetry (DSC) to measure glass transition temperature () and detect plasticizer contamination .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported polymerization kinetics of methacrylate derivatives?
- Controlled Variable Isolation: Systematically vary initiator concentration, temperature, and solvent polarity to isolate factors affecting rate constants .
- Meta-Analysis Framework: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) criteria to categorize conflicting studies and identify methodological biases (e.g., inconsistent termination methods) .
- Advanced Kinetic Modeling: Use tubular reactor simulations to compare experimental data with predicted chain-length distributions .
Q. What strategies optimize the copolymerization of this compound with thermally unstable monomers (e.g., glycidyl methacrylate)?
- Staged Polymerization: Introduce thermally labile monomers during later reaction stages to minimize degradation .
- Stabilizer Integration: Add hydroquinone or 4-methoxyphenol (150 ppm) to suppress premature radical initiation .
- Real-Time Monitoring: Employ Raman spectroscopy to track copolymer composition and adjust feed ratios dynamically .
Q. How can researchers ensure reproducibility in synthesizing this compound under varying ambient conditions?
- Environmental Control: Conduct reactions in humidity-controlled gloveboxes (<10% RH) to prevent hydrolysis of the methacrylate group .
- Protocol Standardization: Document batch-specific variables (e.g., solvent lot number, initiator half-life) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
- Interlaboratory Validation: Share raw kinetic data and DSC thermograms via open-access repositories to benchmark results .
Q. What methodologies validate novel analytical approaches for detecting trace impurities in this compound?
- Reference Standards: Cross-validate results against USP Methacrylic Acid Copolymer standards (Type A and B) .
- Limit of Detection (LOD) Studies: Spike samples with known impurities (e.g., ethyl acrylate) and quantify recovery rates via GC-MS .
- Statistical Robustness: Use ANOVA to compare impurity levels across ≥3 independent batches and confirm method precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
